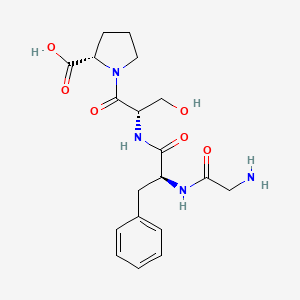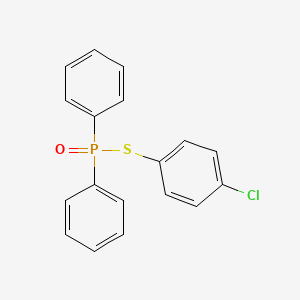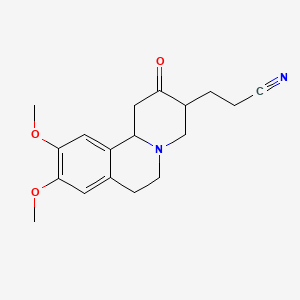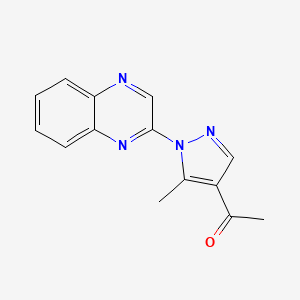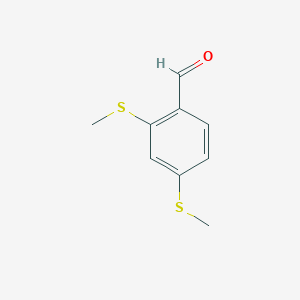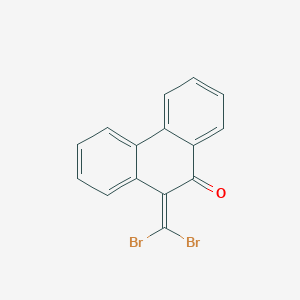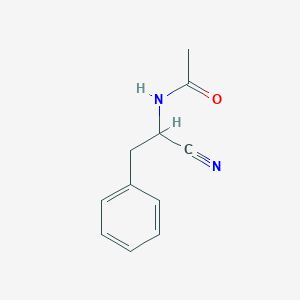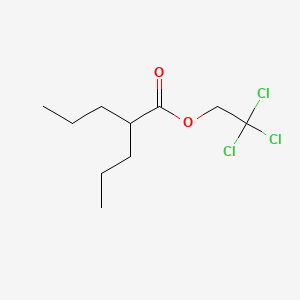
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C10H17Cl3O2. It is an ester derivative of valeric acid, which is also known as pentanoic acid. This compound is characterized by the presence of a 2-propyl group and a 2,2,2-trichloroethyl group attached to the ester functional group. Valeric acid esters are known for their applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester typically involves the esterification of valeric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield valeric acid and 2,2,2-trichloroethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Valeric acid and 2,2,2-trichloroethanol.
Reduction: 2-propyl valeric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing valeric acid and 2,2,2-trichloroethanol. Valeric acid can then interact with various biological targets, including enzymes and receptors, to exert its effects. The trichloroethyl group may also play a role in modulating the compound’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valeric acid, 2-propyl-, ethyl ester: Similar structure but with an ethyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, methyl ester: Similar structure but with a methyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, butyl ester: Similar structure but with a butyl group instead of a trichloroethyl group.
Uniqueness
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. The trichloroethyl group also influences the compound’s biological activity and interactions with molecular targets.
Propriétés
Numéro CAS |
22632-63-9 |
|---|---|
Formule moléculaire |
C10H17Cl3O2 |
Poids moléculaire |
275.6 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl 2-propylpentanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-3-5-8(6-4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3 |
Clé InChI |
GYNPFWLPLYKDGO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)

